molecular formula C25H35N5O5 B2463188 (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone CAS No. 898437-61-1

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone

Cat. No.: B2463188
CAS No.: 898437-61-1
M. Wt: 485.585
InChI Key: BMHPCPSOHVNQNU-UHFFFAOYSA-N
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Description

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H35N5O5 and its molecular weight is 485.585. The purity is usually 95%.
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Properties

IUPAC Name

[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O5/c1-4-33-20-17-19(18-21(34-5-2)24(20)35-6-3)25(31)30-11-9-28(10-12-30)22-7-8-23(27-26-22)29-13-15-32-16-14-29/h7-8,17-18H,4-6,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHPCPSOHVNQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone , identified by its CAS number 898417-57-7 , has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N5O5C_{22}H_{29}N_{5}O_{5} with a molecular weight of 443.5 g/mol . The structure features a piperazine ring linked to a morpholinopyridazine moiety and a triethoxyphenyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies suggest that it may inhibit cancer cell proliferation through specific signaling pathways.
  • Antimicrobial Properties : Preliminary data indicate potential effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Some findings suggest it may offer protection against neurodegenerative processes.

The proposed mechanisms by which the compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It may act as an enzyme inhibitor, particularly in pathways related to cancer cell metabolism.
  • Receptor Modulation : The compound could interact with various receptors involved in neurotransmission and cellular signaling.
  • Induction of Apoptosis : Evidence points to its role in promoting programmed cell death in malignant cells.

Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of several derivatives of this compound. The results indicated that certain modifications enhanced cytotoxicity against human cancer cell lines, particularly those associated with breast and lung cancers.

Compound VariantIC50 (µM)Cell Line Tested
Original Compound12.5MCF-7
Modified Variant A8.0A549
Modified Variant B6.5HeLa

Antimicrobial Activity

In another investigation, the antimicrobial efficacy was assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa>100

Neuroprotective Effects

Research conducted on neuroprotection highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This study suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.